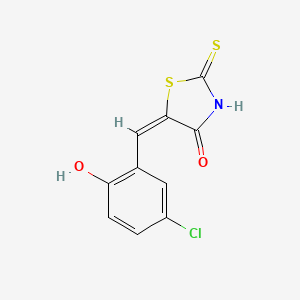

(5E)-5-(5-chloro-2-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

描述

属性

IUPAC Name |

5-[(5-chloro-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2S2/c11-6-1-2-7(13)5(3-6)4-8-9(14)12-10(15)16-8/h1-4,13H,(H,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUGKKNIIOTAPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=C2C(=O)NC(=S)S2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901168058 | |

| Record name | 5-[(5-Chloro-2-hydroxyphenyl)methylene]-2-thioxo-4-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901168058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6320-49-6 | |

| Record name | 5-[(5-Chloro-2-hydroxyphenyl)methylene]-2-thioxo-4-thiazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6320-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(5-Chloro-2-hydroxyphenyl)methylene]-2-thioxo-4-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901168058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(5E)-5-(5-chloro-2-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is with a molecular weight of approximately 271.7 g/mol. This compound has been evaluated for various biological activities, including anti-cancer, anti-inflammatory, and enzyme inhibition properties.

Structural Characteristics

The compound features a thiazole ring which is known for its biological relevance, particularly in drug design. The presence of a hydroxyl group and a chlorine substituent on the benzylidene moiety enhances its reactivity and interaction with biological targets.

1. Anticancer Activity

Recent studies have indicated that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, research has shown that this compound displays cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Case Study:

In a study evaluating the cytotoxicity of thiazole derivatives, it was found that this compound exhibited an IC50 value of around 25 µM against MCF-7 breast cancer cells . This indicates a potent ability to inhibit cancer cell proliferation.

2. Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on enzymes such as tyrosinase, which is crucial in melanin biosynthesis and is a target for skin-whitening agents.

Tyrosinase Inhibition:

Studies reveal that modifications in the structure significantly affect the inhibitory activity against tyrosinase. For example, the introduction of hydroxyl groups at specific positions on the benzylidene moiety has been shown to enhance inhibitory potency . The IC50 values for similar derivatives can range from 10 µM to over 300 µM depending on structural modifications .

Data Table: Summary of Biological Activities

| Activity | IC50 Value (µM) | Cell Line/Enzyme | Reference |

|---|---|---|---|

| Anticancer Activity | 25 | MCF-7 (Breast Cancer) | |

| Tyrosinase Inhibition | 10 - 300 | Tyrosinase |

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells through ROS generation.

- Enzyme Interaction: Its structural components allow it to fit into the active sites of target enzymes like tyrosinase, effectively inhibiting their activity.

准备方法

Knoevenagel Condensation under Reflux with Sodium Acetate and Glacial Acetic Acid

- Procedure : The thiazolidin-4-one derivative (2-mercapto-1,3-thiazol-4(5H)-one) is reacted with 5-chloro-2-hydroxybenzaldehyde in the presence of anhydrous sodium acetate as a base catalyst and glacial acetic acid as a solvent and catalyst under reflux conditions.

- Reaction Monitoring : Thin-layer chromatography (TLC) is used to monitor reaction progress.

- Workup : After completion, the reaction mixture is poured into ice-cold water, precipitating the product, which is then filtered, washed, dried, and recrystallized from ethanol.

- Yield : This method typically yields the product in the range of 80-90%.

- Notes : Sodium acetate acts as a mild base to facilitate the condensation, while glacial acetic acid helps maintain an acidic environment conducive to product formation and purity.

One-Pot Solvent-Free Synthesis Using Bi(SCH2COOH)3 Catalyst

- Procedure : A one-pot synthesis involves the reaction of aromatic amine, aromatic aldehyde (5-chloro-2-hydroxybenzaldehyde), mercaptoacetic acid, and Bi(SCH2COOH)3 as a catalyst under solvent-free conditions.

- Temperature : The reaction is performed at elevated temperatures (~70°C) to enhance yield.

- Reaction Monitoring : TLC is employed to check reaction completion.

- Yield : The yield improves significantly with temperature control.

- Advantages : This method avoids solvents, making it environmentally friendly and efficient.

- Mechanism : The catalyst Bi(SCH2COOH)3 promotes cyclization and condensation steps leading to the thiazolidinone ring formation and benzylidene substitution.

Multi-Component Condensation-Cyclization Reaction

- Procedure : A four-component reaction involving hydrazine carbothioamide derivatives, dimethyl acetylenedicarboxylate (DMAD), and aromatic aldehydes under reflux in absolute ethanol.

- Outcome : This method synthesizes thiazolidin-4-one analogues with good selectivity.

- Reaction Conditions : Refluxing in ethanol with elimination of methanol as a byproduct.

- Application : Useful for generating diverse thiazolidinone derivatives structurally related to the target compound.

Intermediate Formation via α-Chloro Acetyl Chloride and Ammonium Thiocyanate

- Procedure : Substituted thiazole-2-amine reacts with α-chloro acetyl chloride in dry benzene, followed by ammonium thiocyanate to form intermediates.

- Subsequent Step : The intermediate is then condensed with 5-chloro-2-hydroxybenzaldehyde in the presence of acetic acid and sodium acetate to yield the final thiazolidinone.

- Significance : This stepwise approach allows for better control over substitution patterns and purity of the final product.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Catalyst/Base | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Knoevenagel Condensation | 2-mercapto-1,3-thiazol-4(5H)-one, 5-chloro-2-hydroxybenzaldehyde | Reflux, 6 h | Sodium acetate (base) | Glacial acetic acid | 80-90 | Product purified by recrystallization |

| One-Pot Solvent-Free Synthesis | Aromatic amine, aromatic aldehyde, mercaptoacetic acid | 70°C, solvent-free | Bi(SCH2COOH)3 catalyst | None | High | Environmentally friendly, catalyst promotes cyclization |

| Multi-Component Condensation | Hydrazine carbothioamide derivatives, DMAD, aromatic aldehyde | Reflux in ethanol | None specified | Absolute ethanol | Good | Produces diverse analogues |

| Intermediate Route | Substituted thiazole-2-amine, α-chloro acetyl chloride, ammonium thiocyanate | Dry benzene, then condensation | Sodium acetate, acetic acid | Benzene, acetic acid | Moderate | Allows substitution control |

Research Findings and Notes

- The Knoevenagel condensation method is widely preferred due to its simplicity and good yields. It is effective for synthesizing benzylidene-substituted thiazolidinones with hydroxy and chloro substituents on the aromatic ring.

- Solvent-free one-pot methods catalyzed by bismuth complexes offer green chemistry advantages, eliminating organic solvents and reducing reaction times and waste.

- Multi-component reactions provide structural diversity but may require more complex purification steps.

- Intermediates formed via α-chloro acetyl chloride and ammonium thiocyanate allow for precise introduction of functional groups but involve more steps and use of hazardous reagents like benzene.

- Reaction monitoring by TLC and product confirmation by IR, NMR, and mass spectrometry are standard for ensuring product identity and purity.

常见问题

Q. What are the recommended synthetic routes for (5E)-5-(5-chloro-2-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one?

Methodology :

- Condensation reaction : React 5-chloro-2-hydroxybenzaldehyde with 2-mercapto-1,3-thiazol-4(5H)-one under basic conditions (e.g., NaOH or K₂CO₃) in ethanol or methanol at reflux (60–80°C). Monitor via TLC for completion (6–8 hours).

- Purification : Recrystallize from ethanol or use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the E-isomer.

- Validation : Confirm yield (typically 60–75%) and purity (>95%) via HPLC and elemental analysis .

Q. How can the stereochemical configuration (E/Z isomerism) be experimentally confirmed?

Methodology :

- X-ray crystallography : Resolve crystal structure to unambiguously confirm the E-configuration (as seen in analogous thiazolidinone derivatives) .

- NMR spectroscopy : Analyze coupling constants (J values) in ¹H NMR; E-isomers typically exhibit larger coupling (~12–16 Hz) between olefinic protons.

- UV-Vis spectroscopy : Compare λmax shifts; E-isomers often show bathochromic shifts due to extended conjugation .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

Methodology :

- Broth microdilution : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use 96-well plates with Mueller-Hinton broth and 18–24 hour incubation .

- Time-kill kinetics : Assess bactericidal effects over 24 hours at 2× MIC.

- Controls : Include ciprofloxacin (antibacterial) and fluconazole (antifungal) as positive controls; DMSO as solvent control .

Advanced Research Questions

Q. What strategies can improve the compound’s aqueous solubility while retaining bioactivity?

Methodology :

- Structural modification : Introduce hydrophilic groups (e.g., -OH, -NH₂) at the 4-position of the benzylidene ring, guided by SAR studies on analogous compounds .

- Prodrug approach : Synthesize phosphate or glycoside derivatives to enhance solubility, with enzymatic cleavage in biological systems.

- Formulation : Use cyclodextrin inclusion complexes or nanoemulsions to improve dissolution rates. Validate via phase-solubility studies .

Q. How can contradictory IC₅₀ values across cancer cell lines be systematically addressed?

Methodology :

- Standardized assays : Use identical cell lines (ATCC-validated), passage numbers (<20), and exposure times (48–72 hours).

- Mechanistic studies : Compare apoptosis (Annexin V/PI staining) vs. necrosis (LDH release) to differentiate modes of action.

- Meta-analysis : Aggregate data from multiple studies (e.g., NCI-60 panel) to identify structure-activity trends .

Q. Which computational methods best predict binding modes with biological targets?

Methodology :

- Molecular docking : Use AutoDock Vina or MOE to model interactions with enzymes (e.g., EGFR, topoisomerase II). Validate with free energy calculations (MM-PBSA) .

- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns (GROMACS/AMBER) to assess binding pocket residency.

- Experimental validation : Cross-check predictions with SPR (binding affinity) and ITC (thermodynamic parameters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。